N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-19(7-6-8-20(16)26(28)29)22(27)23-15-21(25-13-4-5-14-25)17-9-11-18(12-10-17)24(2)3/h6-12,21H,4-5,13-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIXZIKFFVSNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-2-methyl-3-nitrobenzamide, also known by its IUPAC name, is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Chemical Formula: C23H31N3O3
- Molecular Weight: 397.51 g/mol
- IUPAC Name: N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide
- SMILES String: COc1cccc(OC)c1C(=O)NCC(N2CCCC2)c3ccc(cc3)N(C)C
The structure features a dimethylamino group, a pyrrolidine moiety, and nitro and methoxy substituents that may contribute to its biological activity.
Research indicates that this compound may act as a selective inhibitor of certain enzymes. For instance, studies have shown that similar compounds can inhibit butyrylcholinesterase (BChE), which is involved in the hydrolysis of acetylcholine. Inhibiting BChE can enhance cholinergic transmission, making such compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition
Recent studies have explored the compound's ability to inhibit BChE. In vitro assays demonstrated that derivatives of similar structures exhibited significant inhibition of BChE activity, with some compounds showing selectivity over acetylcholinesterase (AChE). This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .
Neuroprotective Effects
Compounds with structural similarities have been tested for neuroprotective effects against amyloid-beta (Aβ) toxicity in neuronal cell lines. For example, certain derivatives were shown to protect SH-SY5Y cells from Aβ-induced toxicity by enhancing cell viability significantly compared to untreated controls . This suggests that this compound may possess similar protective properties.
Case Study 1: Neuroprotection in SH-SY5Y Cells
In a study assessing the protective effects of BChE inhibitors on SH-SY5Y cells exposed to Aβ1-42, compounds demonstrated improved cell viability. The viability increased from 63.21% in untreated cells to approximately 88% when treated with specific inhibitors at 10 µM concentrations .
Case Study 2: Pharmacokinetic Properties
Another study evaluated the pharmacokinetic properties of related quinoxaline amides in vivo. These compounds were administered intraperitoneally in mice, resulting in significant increases in PGE2 levels in various tissues, indicating their potential for promoting tissue repair and regeneration . While not directly related to our compound, these findings highlight the importance of pharmacokinetics in assessing therapeutic efficacy.
Summary of Findings
The biological activity of this compound appears promising based on its potential as a BChE inhibitor and its neuroprotective effects against Aβ toxicity. Further research is warranted to fully elucidate its mechanisms and therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C23H31N3O3 |
| Molecular Weight | 397.51 g/mol |
| IUPAC Name | N-[(2R)-... |
| Enzyme Target | Butyrylcholinesterase |
| Protective Effect on SH-SY5Y Cells | Increased viability by ~25% |
Comparison with Similar Compounds
Key Substituents and Their Effects:
Key Observations:
- The target compound’s pyrrolidine and dimethylamino groups distinguish it from simpler benzamides (e.g., ) and fluorinated kinase inhibitors (e.g., ).
Physicochemical Properties
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzoyl chloride derivatives or substituted benzoic acids. Key steps include:
- Nucleophilic substitution to introduce the dimethylamino and pyrrolidinyl groups, often using coupling agents like EDCI or HOBt .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Optimization of reaction conditions (e.g., anhydrous solvents, inert atmosphere, and controlled pH) to minimize side products. For example, Schlenk techniques improve yield by reducing moisture interference .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic proton signals between δ 6.8–7.5 ppm indicate dimethylamino-phenyl integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical values within 2 ppm) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
Advanced: How can researchers design assays to evaluate its pharmacological activity while minimizing off-target effects?
Methodological Answer:
- In vitro models: Use receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors) with negative controls (e.g., untransfected cells) to assess selectivity .
- Dose-response curves: Employ 8–12 concentration points (10 nM–100 μM) to calculate IC₅₀/EC₅₀ values. Include reference compounds (e.g., haloperidol for dopamine receptors) for comparative analysis .
- Counter-screens: Test against cytochrome P450 enzymes and hERG channels to evaluate metabolic stability and cardiac toxicity .
Advanced: How can conflicting data on synthesis yields or purity be resolved?
Methodological Answer:
- Controlled replication: Standardize reaction conditions (solvent, temperature, catalyst loading) across labs. For example, using DMF vs. THF as solvent may alter yields by 15–20% due to polarity differences .
- Analytical validation: Cross-verify purity via orthogonal methods (e.g., NMR integration vs. HPLC area). Discrepancies >5% suggest unresolved impurities requiring gradient HPLC optimization .
- Computational modeling: Apply density functional theory (DFT) to predict reaction pathways and identify energy barriers causing yield variations .
Advanced: What computational strategies predict regioselectivity in its functionalization reactions?
Methodological Answer:
- Reaction path searching: Use quantum mechanical methods (e.g., Gaussian 16 with B3LYP/6-31G*) to model nitro group reactivity. For example, meta vs. para substitution on the benzamide ring can differ by 10–15 kcal/mol in activation energy .
- Molecular docking: Simulate interactions with biological targets (e.g., dopamine D3 receptor) to prioritize functional groups for modification. PyMOL or AutoDock Vina can identify binding poses .
- Machine learning: Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for regioselective amidation .
Advanced: How do competing reaction pathways impact the synthesis of analogs, and how are they controlled?
Methodological Answer:
- Kinetic vs. thermodynamic control: Lower temperatures (0–5°C) favor kinetic products (e.g., mono-substitution), while higher temps (80°C) drive thermodynamic outcomes (di-substitution) .
- Protecting groups: Temporarily block reactive sites (e.g., nitro groups with Boc protection) to direct substitution to the pyrrolidine nitrogen .
- In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
